Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine family, characterized by a pyrrole and pyridine ring system. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in many cellular processes and disease mechanisms, including cancer.
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate can be synthesized through various organic reactions. It falls under the classification of pyrrolopyridines, which are known for their diverse pharmacological properties. This compound is specifically noted for its utility in medicinal chemistry as a scaffold for developing kinase inhibitors and other therapeutic agents.
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common approach includes:
For example, a synthesis route might start from an appropriate substituted pyridine and involve steps such as alkylation or acylation followed by cyclization to achieve the final product .
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate has a molecular formula of and a molecular weight of approximately 218.21 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and interaction capabilities.
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is involved in several chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate primarily involves its role as an inhibitor of protein kinases. Upon binding to the active site of these kinases:
Studies have shown that modifications to the structure can significantly impact its efficacy against specific kinases .
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry .
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate finds applications in several scientific fields:
Research continues to explore its efficacy and safety profile in clinical settings .
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrrolopyridine scaffold at challenging positions. For ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS 945840-74-4; C₁₀H₁₀N₂O₂, MW 190.20), the C4 bromo intermediate serves as a critical precursor for C–N and C–O bond formation [1] [7]. Key optimization studies reveal that Xantphos ligand systems paired with Pd(OAc)₂ in dioxane solvent achieve >90% yield in amide couplings, while Cs₂CO₃ base is essential for suppressing N-deprotection side reactions [7]. This methodology facilitates the synthesis of pharmaceutically relevant derivatives through:
Table 1: Palladium-Catalyzed Coupling Efficiency at C4 Position
Coupling Partner | Ligand | Base | Time (h) | Yield (%) |
---|---|---|---|---|
Benzamide | Xantphos | Cs₂CO₃ | 2 | 95 |
Glycine ethyl ester | Xantphos | Cs₂CO₃ | 4 | 88 |
4-Nitrophenol | Xantphos | K₂CO₃ | 6 | 82 |
Microwave irradiation dramatically accelerates modifications on the electron-deficient pyridine ring. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (an isomeric analog, CAS 800401-64-3) demonstrates reduced reaction times from 48h to <60 minutes when undergoing Vilsmeier-Haack formylation at C3 [6] [10]. This technique enables:
The carboxylic acid precursor (1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid) undergoes acid-promoted cyclization to form the core scaffold, followed by esterification optimization [4]. Critical findings include:
Table 2: Esterification Method Comparison
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Acid-catalyzed (H₂SO₄) | EtOH, reflux, 24h | 45 | Hydrolyzed acid (25%) |
Azeotropic (Dean-Stark) | Toluene/EtOH/PTSA, 110°C, 12h | 78 | <5% |
Carbodiimide-mediated (EDCI) | DMAP, CH₂Cl₂, rt, 6h | 92 | None detected |
Strategic linker engineering transforms ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate into pharmacologically active agents. Key modifications include:
Table 3: Bioactivity of Key Structural Modifications
Derivative Structure | Biological Target | Potency | Application |
---|---|---|---|
C4-Benzamide (via Pd coupling) | GPR119 receptor | EC₅₀ = 0.016 µM | Type 2 diabetes |
C3-Oxime-1,2,3-triazole (microwave synthesis) | Tubulin polymerization | IC₅₀ = 1.42 µM | Breast cancer |
C7-Carboxylic acid (ester hydrolysis) | Aldose reductase | IC₅₀ = 1.4 µM | Diabetic neuropathy |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2